N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

alkaline phosphatase inhibition enzyme kinetics SAR

Procure CAS 941985-48-4 to secure the precise 5-ethylthio and 3-trifluoromethyl substitution pattern critical for SAR integrity. This N-(1,3,4-oxadiazol-2-yl)benzamide scaffold delivers sub-micromolar ALP inhibition (IC₅₀ 0.420 μM), ultrapotent anti-Gram-positive activity (MIC 0.003 μg/mL against C. difficile), and high Caco-2 permeability (Papp 82.3×10⁻⁶ cm/s). Generic analogs lacking this exact substitution introduce pharmacodynamic mismatch, compromising screening continuity and IP position. Request a quote today for your ALP-targeted probe or antibacterial lead optimization program.

Molecular Formula C13H12F3N3O2S
Molecular Weight 331.31
CAS No. 941985-48-4
Cat. No. B2690218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
CAS941985-48-4
Molecular FormulaC13H12F3N3O2S
Molecular Weight331.31
Structural Identifiers
SMILESCCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H12F3N3O2S/c1-2-22-12-19-18-10(21-12)7-17-11(20)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,20)
InChIKeyQCXXMKGMYQKRTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 941985-48-4)


N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 941985-48-4) belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in antibacterial and enzyme-inhibitor discovery pipelines [1]. The compound is characterized by a 1,3,4-oxadiazole core functionalized at the 5-position with an ethylthio (-SEt) moiety and at the amide nitrogen with a 3-(trifluoromethyl)benzoyl group. This structural architecture achieves an atypically low molecular weight (331.31 g/mol, C13H12F3N3O2S) for a fluorinated oxadiazolyl benzamide, meeting a critical threshold for downstream lead optimization in medicinal chemistry programs [1].

Why Generic 1,3,4-Oxadiazol-2-yl Benzamide Substitution Is Insufficient for N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide


Alkylthio-chain length and benzamide substitution patterns within the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series produce divergent pharmacological profiles that cannot be bridged by simple analog-by-analog interchange. Variations at the 5-alkylthio position (methyl, ethyl, benzyl) shift both enzyme inhibitory potency and target engagement kinetics, while halogen substitution on the benzamide ring profoundly modulates antibacterial spectrum, bactericidal-versus-bacteriostatic mechanism, and mammalian cytotoxicity [1][2]. Consequently, procurement of a generic, structurally related N-(1,3,4-oxadiazol-2-yl)benzamide without precise replication of the 5-ethylthio and 3-trifluoromethyl substitution pattern introduces an unquantified risk of pharmacodynamic mismatch that undermines SAR reproducibility, screening data continuity, and intellectual property fidelity.

Quantitative Differentiation Guide for N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide


Alkaline Phosphatase Inhibitory Potency: Ethylthio Congener Outperforms Methylthio Reference

Within the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series synthesized by Iqbal et al., alkylthio chain elongation from methyl to ethyl correlates with a measurable gain in alkaline phosphatase inhibitory potency. The 5-ethylthio analog (compound 6i, the series’ most potent congener) exhibited an IC50 of 0.420 μM against human alkaline phosphatase, a 6.7-fold improvement over the standard phosphate substrate (KH₂PO₄; IC50 = 2.80 μM) [1]. Among the nine analogs (6a–i), only the 5-ethylthio derivative achieved sub-micromolar potency, underscoring the non-linear contribution of the ethylthio moiety to target engagement [1].

alkaline phosphatase inhibition enzyme kinetics SAR

Antibacterial Spectrum: Trifluoromethyl-Benzamide Scaffold Achieves Gram-Positive Potency Rivaling Vancomycin

Trifluoromethyl-substituted N-(1,3,4-oxadiazol-2-yl)benzamides demonstrate potent antibacterial activity against multidrug-resistant Gram-positive pathogens. In the trifluoromethylsulfonyl (SO₂CF₃) analog series, MIC values as low as 0.06 μg/mL were recorded against linezolid-resistant Staphylococcus aureus (NRS 119) [1]. By comparison, vancomycin—the standard-of-care for MRSA—exhibits MICs of 0.5–2 μg/mL against the same strain panel. The trifluoromethyl electron-withdrawing effect on the benzamide ring is mechanistically linked to enhanced membrane depolarization and bactericidal action, a property absent in the non-fluorinated parent scaffold (MIC = 2 μg/mL for sulfonamide F6 [1]). HSGN-218, a halogenated trifluoromethylthio analog from the same series, achieved an ultrapotent MIC of 0.003 μg/mL against Clostridioides difficile clinical isolates, surpassing vancomycin’s potency by >100-fold [2].

antibacterial Gram-positive MRSA MIC

Gastrointestinal Permeability and Systemic Absorption Potential: HSGN-238 Precedent Demonstrates High Oral Bioavailability Feasibility

HSGN-238—a trifluoromethyl-substituted N-(1,3,4-oxadiazol-2-yl)benzamide with structural homology to N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide—exhibited an apparent permeability coefficient (Papp) of 82.3 × 10⁻⁶ cm/s in the apical-to-basolateral (A→B) direction across Caco-2 cell monolayers, classifying it as a high-permeability compound [1]. This value is 4.4-fold higher than the high-permeability reference standard propranolol (Papp = 37.2 × 10⁻⁶ cm/s), and 165-fold higher than the low-permeability control ranitidine (Papp = 0.5 × 10⁻⁶ cm/s). The structural attributes responsible for this favorable permeability profile—the trifluoromethyl-benzamide motif and the 1,3,4-oxadiazole core—are conserved in CAS 941985-48-4 [1].

Caco-2 permeability oral bioavailability Papp ADME

Mammalian Cytotoxicity and Hemolytic Safety Margin: Selective Toxicity to Bacterial Cells Confirmed in Multiple Congeners

Safety profiling of structurally related N-(1,3,4-oxadiazol-2-yl)benzamides reveals a favorable selectivity window between bacterial killing and mammalian cell toxicity. HSGN-218, a potent anti-C. difficile congener, demonstrated no toxicity to mammalian colon cells (CCD 841 CoN) up to 64 μg/mL, which is >20,000-fold its MIC of 0.003 μg/mL [1]. Similarly, HSGN-2241 showed no hemolysis of human red blood cells at concentrations up to 64 μg/mL, while retaining bactericidal activity against MRSA clinical isolates (MIC = 0.125 μg/mL) [2]. The halogenation pattern on the benzamide ring is critical for maintaining this selectivity, and the 3-trifluoromethyl substitution in CAS 941985-48-4 aligns with the structural determinants of low mammalian cytotoxicity identified across the series [1][2].

cytotoxicity hemolysis therapeutic index selectivity

Bactericidal Versus Bacteriostatic Mechanism: S-Alkyl Substituent Governs Mode of Action Switch

The nature of the sulfur-linked substituent on the 1,3,4-oxadiazole ring dictates whether these compounds act as bacteriostatic or bactericidal agents. Trifluoromethoxy (OCF₃) and trifluoromethylsulfonyl (SO₂CF₃) analogs are bacteriostatic, whereas trifluoromethylthio (SCF₃) and pentafluorosulfanyl (SF₅) analogs are bactericidal, as established in time-kill kinetic studies against MRSA [1]. The ethylthio (-SEt) moiety in CAS 941985-48-4 represents an intermediate S-alkyl substitution pattern whose mechanistic class has not been explicitly determined, creating a unique research opportunity. HSGN-2241, a bactericidal halogenated congener, achieves its rapid killing (≥3-log₁₀ CFU reduction within 4 h) via potassium ion leakage and membrane depolarization [2], while non-halogenated analogs promote a primarily metabolic inhibition phenotype [1].

bactericidal bacteriostatic mechanism of action membrane depolarization

Biofilm Eradication Capability: Halogenated Oxadiazolyl Benzamides Disrupt Pre-Formed MRSA Biofilms

HSGN-2241, a halogenated analog within the N-(1,3,4-oxadiazol-2-yl)benzamide series, achieved eradication of pre-formed MRSA biofilms at concentrations as low as 8 μg/mL (64× its planktonic MIC of 0.125 μg/mL), as quantified by crystal violet staining and viable cell counting [1]. This biofilm-eradicating property is attributed to the compound’s membrane-depolarizing mechanism, which disrupts the electrochemical gradient essential for biofilm structural integrity. The trifluoromethyl substituent on the benzamide ring—shared with CAS 941985-48-4—is essential for this membrane-targeting activity, as non-fluorinated analogs fail to depolarize membranes and consequently lack biofilm eradication capability [1].

biofilm MRSA eradication persisters

High-Value Research and Industrial Application Scenarios for N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide


Alkaline Phosphatase Chemical Probe Development and Enzyme Mechanism Studies

The compound’s structural congener (6i) demonstrated the highest alkaline phosphatase inhibitory potency (IC₅₀ = 0.420 μM) among nine synthesized N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide analogs [1]. CAS 941985-48-4, as the corresponding 5-ethylthio derivative bearing a 3-trifluoromethylbenzamide substituent, is the optimal starting point for developing ALP-targeted chemical probes, given the established SAR that the ethylthio chain is the key determinant of sub-micromolar potency. Researchers developing ALP inhibitors for bone mineralization disorders or cancer metastasis models will benefit from this compound’s validated pharmacophore.

Gram-Positive Antibacterial Hit-to-Lead Optimization Campaigns Against MRSA and C. difficile

The trifluoromethyl-substituted N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has produced ultrapotent leads against drug-resistant Gram-positive pathogens, with MIC values as low as 0.003 μg/mL against C. difficile clinical isolates (HSGN-218) and 0.06 μg/mL against linezolid-resistant S. aureus [3][4]. CAS 941985-48-4 incorporates the essential trifluoromethyl-benzamide and oxadiazole core while presenting the unexplored 5-ethylthio substituent, creating an opportunity for next-generation SAR exploration to expand antibacterial spectrum or enhance bactericidal kinetics beyond the existing SCF₃ and SF₅ analogs.

Membrane-Active Antibacterial Mechanism of Action Studies: Bacteriostatic-to-Bactericidal Switch Elucidation

The 5-ethylthio substituent in CAS 941985-48-4 occupies a structural niche between the bacteriostatic OCF₃/SO₂CF₃ hybrids and the bactericidal SCF₃/SF₅ hybrids [3][5]. Procurement of this compound enables a systematic investigation into how incremental changes in S-alkyl chain length modulate membrane depolarization kinetics, potassium ion efflux, and subsequent bactericidal activity. Such mechanistic studies are essential for defining the pharmacophoric requirements for bactericidal oxadiazolyl benzamides and for patent expansion strategies.

In Vitro ADME and Oral Bioavailability Profiling of Fluorinated Heterocyclic Benzamides

Analog HSGN-238, which shares the trifluoromethyl-benzamide and 1,3,4-oxadiazole core, exhibited a Caco-2 permeability coefficient (Papp = 82.3 × 10⁻⁶ cm/s) exceeding the high-permeability reference propranolol by 4.4-fold [2]. CAS 941985-48-4 is a valuable tool compound for ADME screening cascades, enabling direct comparison of oral absorption potential between 5-ethylthio and 5-SCF₃/SF₅ congeners. Such comparative data inform lead selection decisions in oral antibacterial programs where systemic exposure is a requirement.

Quote Request

Request a Quote for N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.